molecular formula C20H24N2O4S2 B2910432 N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 896332-25-5

N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2910432
CAS RN: 896332-25-5
M. Wt: 420.54
InChI Key: JBHORWBUKHRTQU-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as CSRM617, is a novel small molecule that has been recently developed for its potential use as a therapeutic agent. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The exact mechanism of action of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood. However, it has been proposed that N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide may inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. Additionally, N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide inhibits the growth and proliferation of cancer cells by inducing apoptosis. Additionally, N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. In vivo studies have demonstrated that N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has antitumor activity and can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is its potential as a therapeutic agent for the treatment of cancer. Additionally, N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile. However, one of the limitations of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is its complex synthesis, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research and development of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide and its effects on various cell types. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide to increase its availability for research and potential clinical use.
Conclusion:
In conclusion, N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a novel small molecule that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. While the exact mechanism of action of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood, several studies have demonstrated its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand the biochemical and physiological effects of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of cyclohexylamine with 2-bromoethyl phenyl sulfone to form N-cyclohexyl-2-(phenylsulfonyl)ethylamine. This intermediate is then reacted with 2-bromoethyl thiophene-2-carboxylate to form N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide. The overall synthesis of N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex process that requires expertise in organic chemistry and chemical synthesis.

Scientific Research Applications

N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been extensively studied for its potential applications in cancer research. Several studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. These findings suggest that N1-cyclohexyl-N2-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide has potential as a therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c23-19(20(24)22-15-8-3-1-4-9-15)21-14-18(17-12-7-13-27-17)28(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHORWBUKHRTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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